molecular formula C16H17N3O5S B1668809 Cefadroxil anhydrous, L- CAS No. 144790-28-3

Cefadroxil anhydrous, L-

Cat. No. B1668809
M. Wt: 363.4 g/mol
InChI Key: BOEGTKLJZSQCCD-HUFXEGEASA-N
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Description

Cefadroxil anhydrous, L- is a broad-spectrum antibiotic of the cephalosporin type, effective in Gram-positive and Gram-negative bacterial infections . It is a bactericidal antibiotic .


Synthesis Analysis

Cefadroxil is a drug that has bactericidal activity and a broad spectrum of action . Quantitative analyses about cefadroxil are essential for understanding its bioavailability, bioequivalence, and therapeutic control, which ensures the product’s characteristics and patients’ safety .


Molecular Structure Analysis

The molecular formula of Cefadroxil anhydrous, L- is C16H17N3O5S . Its exact mass is 363.09 and its molecular weight is 363.380 . The IUPAC name is (6R,7R)-7-[[ (2S)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo [4.2.0]oct-2-ene-2-carboxylic acid .


Chemical Reactions Analysis

Cefadroxil is a semisynthetic antibiotic with a broad antibacterial spectrum . It is essential to conduct quantitative analyses about cefadroxil for understanding its bioavailability, bioequivalence, and therapeutic control .


Physical And Chemical Properties Analysis

Cefadroxil anhydrous, L- is a white to yellowish-white crystalline powder . It is soluble in water and it is acid-stable .

Scientific Research Applications

Stability Assessment of Cefadroxil Forms

  • Cefadroxil's physical state, including amorphous anhydrous, crystalline anhydrous, and monohydrate forms, has been analyzed using various methods. Crystalline anhydrates exhibit deviations in thermal analysis and X-ray diffraction, and their stability is affected by high humidities, leading to transformation to monohydrate form. This study helps in understanding the physical and chemical stability of cefadroxil in different forms (Lehto & Laine, 1998).

Quantitative Analysis Methods

  • Advanced analytical techniques like HPLC-UV have been developed for the quantitative determination of cefadroxil in human plasma, aiding in pharmacokinetic studies and ensuring the drug's effectiveness and safety (Kano et al., 2012).

Spectrophotometric Determination

  • A spectrophotometric method has been described for determining cefadroxil anhydrous in dosage forms. This method, based on the reaction with specific reagents, offers a simple and sensitive way to measure cefadroxil concentrations (Prasad, Nagaraju, & Narayana, 2004).

Drug-Transporter Interaction Studies

  • Research on cefadroxil has shed light on its interaction with transporters like PEPT2 at the blood-CSF interface. This knowledge is crucial for understanding how the drug is processed in the body, particularly in its movement from the cerebrospinal fluid into the choroid plexus (Shen et al., 2005).

Synthesis and Characterization of Complexes

  • Cefadroxil has been used in synthesizing and studying complexes with d-block elements, providing insights into its stereochemistry and molecular interactions. This research contributes to a deeper understanding of cefadroxil's chemical properties (Zayed & Abdallah, 2004).

Impact of Inflammation on Cefadroxil Disposition

  • The influence of inflammation on cefadroxil's disposition, particularly during lipopolysaccharide-induced acute inflammation, has been studied. This research helps understand how inflammatory conditions can affect the pharmacokinetics of cefadroxil (Huh, Keep, & Smith, 2013).

Solubility and Dissolution Enhancement

  • Studies have explored methods to enhance the solubility and dissolution of cefadroxil, like the development of solid dispersions. This is significant for improving the drug's bioavailability (Mohite, Khanage, & Malwade, 2017).

Development of Green Analytical Methods

  • Efforts have been made to develop new, green, and miniaturized methods for determining cefadroxil in pharmaceuticals, focusing on reducing environmental impact and enhancing sustainability (De Marco, Kogawa, & Salgado, 2019).

Safety And Hazards

Cefadroxil may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and ensuring adequate ventilation are advised .

Future Directions

Cefadroxil is a new semisynthetic cephalosporin with a broad antibacterial spectrum and a high chemotherapeutic potential when administered orally . Many studies have established the efficacy of the administration of once- or twice-daily cefadroxil in the management of infections in the respiratory tract, urinary tract, skin and soft tissues, and bones and joints .

properties

IUPAC Name

(6R,7R)-7-[[(2S)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5S/c1-7-6-25-15-11(14(22)19(15)12(7)16(23)24)18-13(21)10(17)8-2-4-9(20)5-3-8/h2-5,10-11,15,20H,6,17H2,1H3,(H,18,21)(H,23,24)/t10-,11+,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOEGTKLJZSQCCD-FIXISWKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@H](C3=CC=C(C=C3)O)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70162806
Record name Cefadroxil anhydrous, L-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70162806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cefadroxil anhydrous, L-

CAS RN

144790-28-3
Record name Cefadroxil anhydrous, L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144790283
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefadroxil anhydrous, L-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70162806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CEFADROXIL ANHYDROUS, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08N128E9PI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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